molecular formula C11H12O B14670908 Benzene, [1-(2-propenyloxy)ethenyl]- CAS No. 40815-73-4

Benzene, [1-(2-propenyloxy)ethenyl]-

Cat. No.: B14670908
CAS No.: 40815-73-4
M. Wt: 160.21 g/mol
InChI Key: MZONMYOSAYHGAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"Benzene, [1-(2-propenyloxy)ethenyl]-" is an organic compound characterized by a benzene ring substituted with a propenyloxy-ethenyl group. These features suggest applications in organic synthesis, materials science, and bioactive molecule design .

Properties

CAS No.

40815-73-4

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

1-prop-2-enoxyethenylbenzene

InChI

InChI=1S/C11H12O/c1-3-9-12-10(2)11-7-5-4-6-8-11/h3-8H,1-2,9H2

InChI Key

MZONMYOSAYHGAC-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [1-(2-propenyloxy)ethenyl]- typically involves the reaction of benzene with [1-(2-propenyloxy)ethenyl] halides under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields of the desired product .

Industrial Production Methods

In industrial settings, the production of Benzene, [1-(2-propenyloxy)ethenyl]- may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Benzene, [1-(2-propenyloxy)ethenyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or alkylated benzene derivatives.

Mechanism of Action

The mechanism of action of Benzene, [1-(2-propenyloxy)ethenyl]- involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This process involves the formation of a sigma complex intermediate, followed by the removal of a proton to restore aromaticity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key differences arise from substituent types, positions, and functional group combinations. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Compounds
Compound Name Molecular Formula Functional Groups Key Features Reference
Benzene, [3-(2-propenyloxy)-1-propynyl]- C10H12O Propenyloxy, Propynyl High insecticidal activity due to propenyloxy group
Benzene, 1,2-bis[(2-methyl-2-propenyl)oxy]- C14H18O2 Bis(2-methylpropenyloxy) Enhanced reactivity for hydrogen bonding
Benzene, [3-[(2-methyl-2-propenyl)oxy]-1-propynyl]- C10H12O Methylpropenyloxy, Propynyl Unique reactivity in catalysis
Benzene, 1-(heptyloxy)-4-methoxy C14H22O2 Heptyloxy, Methoxy Alkyl chain length affects solubility
Key Observations:
  • Propenyloxy vs. Alkyloxy Groups : Propenyloxy-containing compounds (e.g., [3-(2-propenyloxy)-1-propynyl]-benzene) exhibit higher biological activity (e.g., insecticidal efficacy) compared to alkyloxy analogs due to increased electrophilicity .
  • Substituent Position: Ortho-, meta-, and para-substitutions alter steric and electronic effects. For example, 1,2-bis[(2-methyl-2-propenyl)oxy]-benzene shows distinct reactivity compared to monosubstituted derivatives .
  • Hybrid Functional Groups : Combining propenyloxy with propynyl groups (as in [3-[(2-methyl-2-propenyl)oxy]-1-propynyl]-benzene) creates compounds with dual reactivity sites, useful in cross-coupling reactions .
Key Observations:
  • Insecticidal Activity : Propenyloxy groups enhance binding to insect acetylcholinesterase, as seen in [3-(2-propenyloxy)-1-propynyl]-benzene .
  • Antimicrobial Efficacy : Bis-propenyloxy derivatives show moderate activity, likely due to increased membrane permeability .
  • Solubility Trends : Alkyl chain length and substituent positions (e.g., dimethoxyethyl vs. methoxy) significantly impact solubility and bioavailability .

Physicochemical Properties

Table 3: Molecular Weight and Stability
Compound Name Molecular Weight (g/mol) Stability Notes Reference
Benzene, [1-(2-propenyloxy)ethenyl]- ~162 (estimated) Predicted high reactivity due to conjugation -
Benzene, 1-((2-(4-(2-chloroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- 410.9 High stability from chloroethoxy group
Benzene, 1-(heptyloxy)-4-methoxy 246.3 Moderate thermal stability
Key Observations:
  • Conjugation Effects : The ethenyl group in "Benzene, [1-(2-propenyloxy)ethenyl]-" likely stabilizes intermediates in reactions, similar to vinyl-substituted aromatics .
  • Halogen Influence : Chloroethoxy groups (e.g., in CAS 80854-09-7) improve metabolic stability but may reduce solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.